REACTION_CXSMILES
|
[OH-].[Na+].C1(C)C=CC=CC=1.[OH:10][CH:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[N:14]([CH3:19])[C:13]([CH3:21])([CH3:20])[CH2:12]1.[CH2:22]([CH:24]1[O:26][CH2:25]1)Cl>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:19][N:14]1[C:13]([CH3:21])([CH3:20])[CH2:12][CH:11]([O:10][CH2:22][CH:24]2[O:26][CH2:25]2)[CH2:16][C:15]1([CH3:17])[CH3:18] |f:0.1,6.7|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
257 g
|
Type
|
reactant
|
Smiles
|
OC1CC(N(C(C1)(C)C)C)(C)C
|
Name
|
|
Quantity
|
48.4 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
347 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
ice water
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred at the same temperature for a further 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with mechanical stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at 0.05 mmHg over a Vigreux column
|
Type
|
CUSTOM
|
Details
|
the fraction of boiling point 71°-72° C. is collected
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(CC(CC1(C)C)OCC1CO1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |